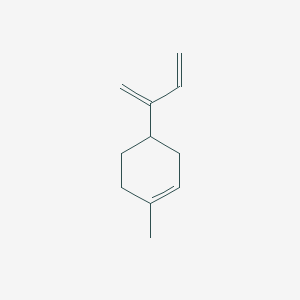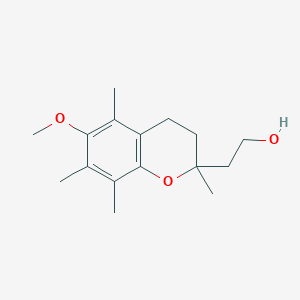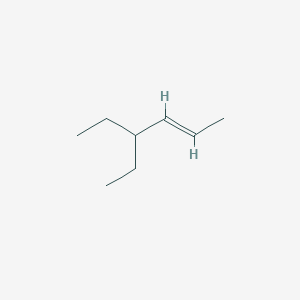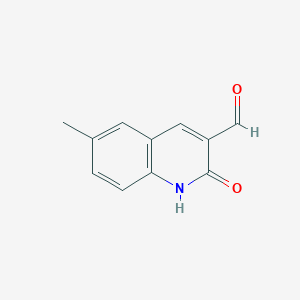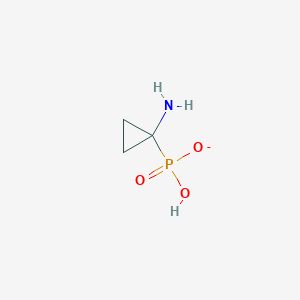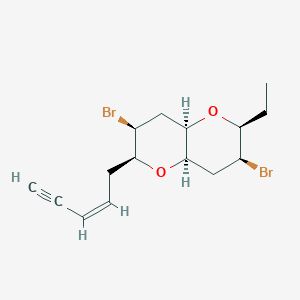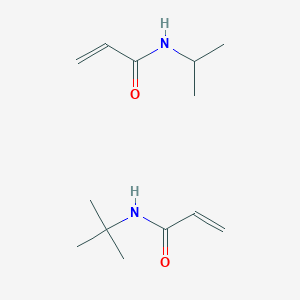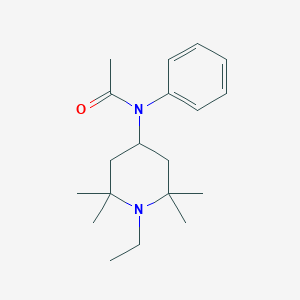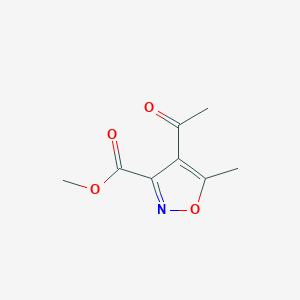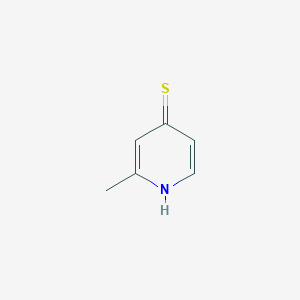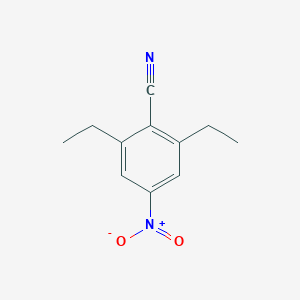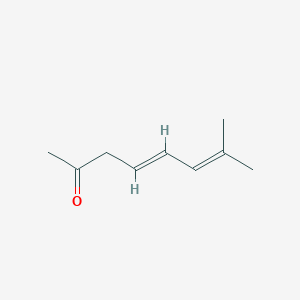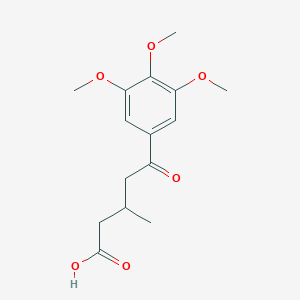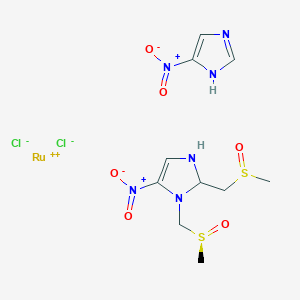
Ru-Dmso-NI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ru-Dmso-NI is a coordination complex that has been widely used in scientific research for its unique properties and potential applications. This compound is composed of ruthenium (Ru), dimethyl sulfoxide (Dmso), and 4-methylimidazole (NI).
Wissenschaftliche Forschungsanwendungen
Ru-Dmso-NI-Dmso-NI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that Ru-Dmso-NI-Dmso-NI has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of Ru-Dmso-NI-Dmso-NI is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions, such as oxidation and reduction reactions.
Wirkmechanismus
The mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that Ru-Dmso-NI-Dmso-NI interacts with DNA and other cellular components, leading to the activation of various signaling pathways that ultimately result in cell death.
Biochemische Und Physiologische Effekte
Ru-Dmso-NI-Dmso-NI has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression.
In addition, Ru-Dmso-NI-Dmso-NI has been shown to exhibit antioxidant activity, which may be beneficial in various disease states, such as neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ru-Dmso-NI-Dmso-NI in lab experiments is its versatility. This compound can be used in various applications, such as catalysis and cancer research. In addition, Ru-Dmso-NI-Dmso-NI is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ru-Dmso-NI-Dmso-NI in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, which may limit its use in certain applications. In addition, the mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Ru-Dmso-NI-Dmso-NI. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has potent anticancer activity, and further research may lead to the development of new cancer therapies.
Another potential direction is to explore the use of Ru-Dmso-NI-Dmso-NI in catalysis. This compound has been shown to exhibit excellent catalytic activity, and further research may lead to the development of new catalysts for various reactions.
Finally, there is a need for further research into the mechanism of action of Ru-Dmso-NI-Dmso-NI. Understanding the underlying mechanisms of this compound may lead to the development of more effective and targeted therapies for various diseases.
Synthesemethoden
Ru-Dmso-NI-Dmso-NI is synthesized by reacting ruthenium trichloride with dimethyl sulfoxide and 4-methylimidazole. The resulting complex is then purified using various methods, such as column chromatography and recrystallization. The final product is a dark red solid that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
105313-65-3 |
|---|---|
Produktname |
Ru-Dmso-NI |
Molekularformel |
C10H16Cl2N6O6RuS2 |
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |
InChI |
InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |
InChI-Schlüssel |
RNXLPDZXEDSQGY-DQTCTKDTSA-L |
Isomerische SMILES |
C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
Synonyme |
Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



